molecular formula C7H6ClN3S B15313499 6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol

6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol

Cat. No.: B15313499
M. Wt: 199.66 g/mol
InChI Key: BIIUVILBGXYXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound that features a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with carbon disulfide and chloroacetyl chloride, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
  • 3-methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
  • 3-methyl-3H-imidazo[4,5-b]pyridin-6-ol

Uniqueness

6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C7H6ClN3S

Molecular Weight

199.66 g/mol

IUPAC Name

6-chloro-3-methyl-1H-imidazo[4,5-b]pyridine-2-thione

InChI

InChI=1S/C7H6ClN3S/c1-11-6-5(10-7(11)12)2-4(8)3-9-6/h2-3H,1H3,(H,10,12)

InChI Key

BIIUVILBGXYXFT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=N2)Cl)NC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.